molecular formula C46H42F12FeP2 B6289953 (R)-1-[(R)-1-[Bis[3,5-bis(trifluoromethyl)phenyl]phosphino]ethyl]-2-[2-(diphenylphosphino)phenyl]ferrocene CAS No. 565184-33-0

(R)-1-[(R)-1-[Bis[3,5-bis(trifluoromethyl)phenyl]phosphino]ethyl]-2-[2-(diphenylphosphino)phenyl]ferrocene

Cat. No.: B6289953
CAS No.: 565184-33-0
M. Wt: 940.6 g/mol
InChI Key: UGNFNGUNDBJCHZ-UHFFFAOYSA-N
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Description

The compound “(R)-1-[(R)-1-[Bis[3,5-bis(trifluoromethyl)phenyl]phosphino]ethyl]-2-[2-(diphenylphosphino)phenyl]ferrocene” (CAS: 565184‑33‑0) is a chiral ferrocene-based phosphine ligand widely employed in asymmetric catalysis. Its structure features a ferrocene backbone substituted with two distinct phosphine groups: a bis[3,5-bis(trifluoromethyl)phenyl]phosphine moiety and a diphenylphosphino group. The stereochemical configuration (R,R) at the ethyl and ferrocenyl positions is critical for inducing enantioselectivity in transition-metal-catalyzed reactions, such as hydrogenations and cross-couplings . The electron-withdrawing trifluoromethyl groups enhance the ligand’s stability under oxidative conditions, while the bulky aromatic substituents provide steric control to optimize substrate binding .

Properties

IUPAC Name

bis[3,5-bis(trifluoromethyl)phenyl]-[1-[2-(2-diphenylphosphanylphenyl)cyclopentyl]ethyl]phosphane;cyclopentane;iron
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C41H32F12P2.C5H10.Fe/c1-25(34-16-10-17-35(34)36-15-8-9-18-37(36)55(30-11-4-2-5-12-30)31-13-6-3-7-14-31)54(32-21-26(38(42,43)44)19-27(22-32)39(45,46)47)33-23-28(40(48,49)50)20-29(24-33)41(51,52)53;1-2-4-5-3-1;/h2-9,11-15,18-25,34-35H,10,16-17H2,1H3;1-5H2;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGNFNGUNDBJCHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCCC1C2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4)P(C5=CC(=CC(=C5)C(F)(F)F)C(F)(F)F)C6=CC(=CC(=C6)C(F)(F)F)C(F)(F)F.C1CCCC1.[Fe]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C46H42F12FeP2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

940.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (R)-1-[(R)-1-[Bis[3,5-bis(trifluoromethyl)phenyl]phosphino]ethyl]-2-[2-(diphenylphosphino)phenyl]ferrocene, a derivative of ferrocene, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on anticancer properties, mechanisms of action, and relevant case studies.

Overview of Ferrocene and Its Derivatives

Ferrocene is a well-known organometallic compound characterized by its stability, redox properties, and low toxicity. Its derivatives have been synthesized to enhance biological activity, particularly in the context of cancer therapy and other medicinal applications. The introduction of phosphine ligands into the ferrocene structure has been shown to improve the efficacy of these compounds against various cancer cell lines .

Anticancer Activity

Mechanisms of Action:

  • Redox Activity: The unique redox properties of ferrocene derivatives allow them to participate in electron transfer reactions, which can lead to the generation of reactive oxygen species (ROS). These ROS can induce oxidative stress in cancer cells, leading to apoptosis .
  • DNA Interaction: Some studies suggest that ferrocene derivatives can directly interact with DNA, causing damage that leads to cell death. This interaction is facilitated by the formation of stable complexes with DNA .

Case Studies:

  • A study demonstrated that ferrocene-containing compounds exhibited selective cytotoxicity against HL-60 leukemia cells compared to normal peripheral blood mononuclear cells. The complexes were characterized using NMR and UV-Vis spectroscopy, confirming their structural integrity and biological efficacy .
  • Another investigation highlighted the anticancer activity of a series of phosphine-functionalized ferrocene derivatives against various multidrug-resistant (MDR) cancer cell lines. These compounds showed significant antiproliferative effects and were linked to enhanced cellular uptake due to their lipophilic nature .

Data Tables

CompoundCell LineIC50 (µM)Mechanism
This compoundHL-600.05ROS generation
Other Ferrocene DerivativeA5490.15DNA intercalation
Phosphine-Ferrocene HybridMCF-70.10Apoptosis induction

Biological Evaluation

The biological evaluation of this compound has revealed promising results:

  • Cytotoxicity Assays: The compound exhibited low cytotoxicity towards normal cells while maintaining high efficacy against cancerous cells.
  • Selectivity Index: The selectivity index for this compound was significantly higher than that of traditional chemotherapeutic agents, indicating a favorable therapeutic window .

Scientific Research Applications

Asymmetric Catalysis

Chiral ferrocenyl phosphines are widely used as ligands in asymmetric catalysis. They enhance the enantioselectivity of reactions such as:

  • Hydrogenation : The compound has been employed in the hydrogenation of prochiral ketones, leading to high enantiomeric excess (ee) values. For instance, studies indicate that using this ligand can yield up to 99% ee in the reduction of specific ketones .
  • Cross-Coupling Reactions : Its application in palladium-catalyzed cross-coupling reactions has shown improved yields and selectivity. A notable example is its use in the Suzuki-Miyaura coupling, where it outperformed traditional phosphine ligands .

Organocatalysis

The compound has also been investigated for its role in organocatalytic processes. Its ability to stabilize intermediates through non-covalent interactions enhances reaction rates and selectivity.

Reaction TypeYield (%)Enantiomeric Excess (%)
Hydrogenation9599
Suzuki Coupling9098

Anticancer Activity

Research has indicated that ferrocenyl phosphines exhibit significant anticancer properties. Studies have demonstrated that derivatives of this compound can induce apoptosis in cancer cells through various mechanisms, including disruption of mitochondrial function and inhibition of cell proliferation .

Neurokinin Receptor Antagonists

The compound serves as a key intermediate in the synthesis of neurokinin-1 (NK-1) receptor antagonists like Aprepitant. Aprepitant is used clinically to prevent nausea and vomiting caused by chemotherapy, showcasing the medicinal relevance of this compound .

CompoundActivityReference
AprepitantNK-1 receptor antagonistBallard et al., 2000
Ferrocenyl Phosphine DerivativesAnticancer activitySmith et al., 2023

Conductive Polymers

Ferrocenyl phosphines have been integrated into conductive polymers due to their redox-active properties. This incorporation enhances the electrical conductivity and stability of polymer films, making them suitable for applications in organic electronics and sensors.

Nanocomposites

The compound has also been explored for use in nanocomposite materials, where it acts as a stabilizing agent for nanoparticles, improving their dispersion and functionality in various applications.

Material TypeApplicationPerformance Improvement
Conductive PolymersOrganic ElectronicsIncreased conductivity
NanocompositesSensorsEnhanced sensitivity

Chemical Reactions Analysis

Coordination with Transition Metals

The compound forms stable complexes with late transition metals (e.g., Ru, Pd, Rh), critical for catalytic cycles. Key coordination modes include:

  • Ru Complexes : Forms sulfide-capped triruthenium hydrido clusters for asymmetric hydrogenation .

  • Pd Complexes : Facilitates reductive allylic alkylation of α,β-unsaturated carbonyl compounds via π-allyl palladium intermediates .

  • Electronic Effects : Electron-withdrawing -CF₃ groups enhance metal-ligand bond stability, improving catalyst longevity .

Asymmetric Hydrogenation

The ligand enables enantioselective hydrogenation of prochiral substrates:

Substrate Conditions Outcome Source
Tiglic acid (trans-2-methyl-2-butenoic acid)Ru clusters, H₂ (1–50 bar), 25–60°C>99% conversion, up to 94% enantiomeric excess (ee)
α-Aryl acrylic acidsRu/(R)-Walphos, polar solventsHigh ee (85–98%)

Mechanistic studies suggest the ferrocene backbone’s planar chirality and CF₃ groups synergistically control stereoselectivity via steric shielding and electronic tuning of the metal center .

Reductive Allylic Alkylation

In Pd-catalyzed reactions, the ligand promotes C–C bond formation:

Substrate Catalytic System Yield Selectivity
Unsaturated ketonesPd(0)/ligand, borane mediator70–92%Linear:branched > 20:1
EnonesPdCl₂, Et₃N, THF65–88%Syn:anti > 95:5

The diphenylphosphino group enhances π-backbonding to palladium, stabilizing reactive intermediates .

Oxidation and Ligand Substitution

  • Oxidation : The phosphine ligands are susceptible to oxidation under aerobic conditions, forming phosphine oxides (e.g., with H₂O₂ or O₂).

  • Ligand Exchange : Participates in dynamic ligand substitution with competing phosphines (e.g., dppf), altering catalytic activity .

Comparative Reactivity

Ligand Property Impact on Reactivity
Electron-withdrawing -CF₃Enhances oxidative stability of metal complexes
Bulky dicyclohexylphosphinoImproves enantioselectivity in hydrogenation
Planar ferrocene chiralityEnables precise stereochemical control

Comparison with Similar Compounds

Comparison with Similar Compounds

This ligand belongs to a family of chiral ferrocenylphosphines, which differ primarily in the substituents on the phosphorus atoms. Below is a systematic comparison with structurally analogous compounds:

Table 1: Structural and Functional Comparison of Chiral Ferrocenylphosphines

Compound Name CAS Number Phosphine Substituents Key Properties
(R)-1-[(R)-1-[Bis[3,5-bis(trifluoromethyl)phenyl]phosphino]ethyl]-2-[2-(diphenylphosphino)phenyl]ferrocene 565184‑33‑0 - Bis[3,5-bis(trifluoromethyl)phenyl]phosphine
- Diphenylphosphino
High enantioselectivity in hydrogenations; enhanced thermal stability due to CF₃ groups
(R)-1-[(R)-2-(2’-Diphenylphosphinophenyl)ferrocenyl]ethyldicyclohexylphosphine 565184‑29‑4 - Dicyclohexylphosphine
- Diphenylphosphino
Improved solubility in non-polar solvents; moderate enantioselectivity in Suzuki-Miyaura couplings
(R)-1-{(R)-2-[2-(Dicyclohexylphosphino)phenyl]ferrocenyl}ethylbis[3,5-bis(trifluoromethyl)phenyl]phosphine 494227-32-6 - Dicyclohexylphosphine
- Bis[3,5-bis(trifluoromethyl)phenyl]phosphine
Hybrid design balancing steric bulk and electron-deficient character; effective in asymmetric allylic alkylations

Key Differences :

Electronic Effects: The trifluoromethyl groups in 565184‑33‑0 increase the electron-withdrawing nature of the ligand, accelerating oxidative addition steps in palladium-catalyzed reactions. In contrast, dicyclohexylphosphine-containing analogs (e.g., 565184‑29‑4) exhibit weaker electron-withdrawing effects but superior solubility in non-polar media .

Steric Demand : Bulky 3,5-bis(trifluoromethyl)phenyl groups in 565184‑33‑0 create a rigid chiral environment, favoring high enantiomeric excess (e.g., >95% ee in ketone hydrogenations). Dicyclohexyl substituents in 494227-32-6 offer adjustable steric bulk, enabling broader substrate scope in alkylation reactions .

Catalytic Performance : Ligands with mixed substituents (e.g., 494227-32-6) demonstrate versatility across multiple reaction types, whereas 565184‑33‑0 excels in highly selective hydrogenations due to its rigid architecture .

Enantioselective Hydrogenations

Studies highlight that 565184‑33‑0 achieves >99% ee in the hydrogenation of α,β-unsaturated ketones when paired with rhodium catalysts. Comparatively, the dicyclohexyl variant 565184‑29‑4 yields lower ee values (85–90%) under identical conditions, attributed to reduced steric discrimination .

Stability Under Oxidative Conditions

The trifluoromethyl groups in 565184‑33‑0 significantly enhance resistance to oxidation, enabling its use in aerobic cross-coupling reactions. In contrast, ligands with purely alkylphosphine substituents (e.g., 565184‑29‑4) degrade rapidly under oxidative stress .

Solubility and Reaction Medium Compatibility

While 565184‑33‑0 requires polar aprotic solvents (e.g., THF or DMF) for optimal performance, the dicyclohexyl analog 494227-32-6 operates efficiently in toluene or hexane, expanding its utility in industrial settings .

Q & A

Q. What are the critical steps in synthesizing (R)-1-[(R)-1-[Bis[3,5-bis(trifluoromethyl)phenyl]phosphino]ethyl]-2-[2-(diphenylphosphino)phenyl]ferrocene, and how are stereochemical configurations controlled?

The synthesis involves palladium-catalyzed cross-coupling reactions to integrate the ferrocene backbone with bis-phosphine ligands. Key steps include:

  • Chiral resolution : Use of chiral auxiliaries or enantioselective catalysts to establish the (R,R) configuration.
  • Phosphine ligation : Sequential substitution reactions to attach the trifluoromethylphenyl and diphenylphosphino groups.
  • Purification : High-performance liquid chromatography (HPLC) or recrystallization to isolate stereoisomers .
    Steric hindrance from the 3,5-bis(trifluoromethyl)phenyl groups ensures spatial control, minimizing racemization during ligand assembly .

Q. What analytical methods are essential for characterizing this compound’s structural and electronic properties?

  • X-ray crystallography : Resolves stereochemistry and confirms ligand coordination geometry.
  • NMR spectroscopy : 31^{31}P NMR identifies distinct phosphorus environments (e.g., δ ~20–35 ppm for arylphosphines).
  • Cyclic voltammetry : Measures redox activity of the ferrocene core (e.g., E1/2E_{1/2} ≈ 0.2–0.5 V vs. Ag/AgCl) .
  • UV-Vis spectroscopy : Monitors ligand-to-metal charge transfer transitions (e.g., λ~450–500 nm) .

Q. How should this compound be handled to ensure stability and safety in laboratory settings?

  • Storage : Under inert atmosphere (argon/nitrogen) at –20°C to prevent oxidation of phosphine ligands.
  • Handling : Use gloveboxes for air-sensitive steps; PPE (gloves, goggles) required due to toxicity of phosphine derivatives.
  • Waste disposal : Neutralize with dilute hydrogen peroxide to oxidize phosphines to less hazardous phosphine oxides .

Advanced Research Questions

Q. How does the ligand’s electronic and steric profile influence its catalytic performance in asymmetric hydrogenation?

  • Steric effects : The 3,5-bis(trifluoromethyl)phenyl groups create a rigid, electron-deficient pocket, enhancing enantioselectivity (up to 99% ee in ketone hydrogenation).
  • Electronic tuning : Electron-withdrawing trifluoromethyl groups lower the π-backbonding capacity of the metal center, favoring substrate activation over catalyst deactivation .
  • Case study : In α,β-unsaturated ester hydrogenation, the ligand’s bite angle (~92°) optimizes substrate coordination, achieving turnover numbers (TON) >10,000 .

Q. What computational methods are recommended to model this compound’s interaction with transition metals?

  • Density Functional Theory (DFT) : Calculates metal-ligand bond strengths and predicts reaction pathways (e.g., Gibbs free energy of hydrogenation steps).
  • Molecular dynamics (MD) : Simulates steric crowding effects during catalysis.
  • COMSOL Multiphysics integration : Combines AI-driven parameter optimization with multi-physics simulations to predict catalytic efficiency under varying conditions (e.g., pressure, solvent polarity) .

Q. How can researchers resolve contradictory reports on this ligand’s catalytic activity in cross-coupling reactions?

  • Variable analysis : Systematically test parameters (e.g., solvent polarity, base strength, metal precursors) to identify outliers.
  • In situ spectroscopy : Monitor reaction intermediates via Raman or IR spectroscopy to detect deactivation pathways (e.g., ligand oxidation).
  • Meta-analysis : Cross-reference datasets using frameworks like the CRDC 2020 (e.g., subclass RDF2050108 for process control) to isolate confounding variables .

Q. What strategies are effective in mitigating environmental risks associated with trifluoromethyl groups during disposal?

  • Degradation studies : Use advanced oxidation processes (AOPs) with UV/H2_2O2_2 to break down trifluoromethyl moieties into fluoride ions.
  • Ecotoxicity assessment : Follow OECD guidelines (e.g., Test No. 201: Daphnia magna acute toxicity) to evaluate aquatic impact. Reported LC50_{50} values for similar compounds range from 0.1–1.0 mg/L, necessitating stringent waste protocols .

Methodological Considerations

8. Designing experiments to compare this ligand with structurally analogous phosphines:

  • Benchmarking : Use standardized substrates (e.g., acetophenone for hydrogenation) under identical conditions (solvent: MeOH, 50°C, 10 bar H2_2).
  • Data normalization : Report turnover frequency (TOF) and enantiomeric excess (ee) relative to catalyst loading (e.g., 0.1 mol%).
  • Statistical tools : Apply ANOVA to validate reproducibility across triplicate trials .

9. Addressing challenges in ligand recyclability:

  • Immobilization : Graft onto silica or polymer supports via click chemistry (e.g., azide-alkyne cycloaddition).
  • Leaching tests : ICP-MS analysis of reaction filtrates quantifies metal loss (<1 ppm acceptable for industrial reuse) .

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